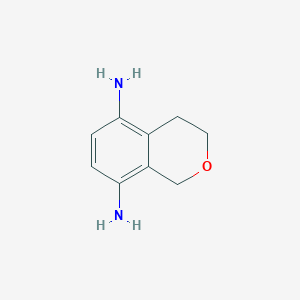

3,4-Dihydro-1H-2-benzopyran-5,8-diamine

CAS No.: 917805-12-0

Cat. No.: VC16903548

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917805-12-0 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 3,4-dihydro-1H-isochromene-5,8-diamine |

| Standard InChI | InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2 |

| Standard InChI Key | JKHSDRHPTPDGDN-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC2=C(C=CC(=C21)N)N |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol. Its IUPAC name, 3,4-dihydro-1H-isochromene-5,8-diamine, reflects a partially saturated benzopyran core. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 917805-12-0 |

| InChI | InChI=1S/C₉H₁₂N₂O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2 |

| SMILES | C1COCC2=C(C=CC(=C21)N)N |

| PubChem CID | 58794758 |

The structure features a dihydrobenzopyran scaffold with two primary amine groups, enabling hydrogen bonding and nucleophilic reactivity. Computational models predict moderate polarity, with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Structural Modification

Pathways for Benzopyran Derivatives

While no published synthesis of 3,4-dihydro-1H-2-benzopyran-5,8-diamine exists, analogous benzopyrans are typically synthesized via condensation or cyclization reactions. For example:

-

Cyclization of Phenolic Aldehydes: 2-hydroxy-5-methoxybenzaldehyde can undergo Claisen-Schmidt condensation with ketones, followed by hydrogenation to form dihydrobenzopyrans .

-

Reductive Amination: Ketone intermediates (e.g., 3,4-dihydro-2H-1-benzopyran-3-one) may react with amines under reducing conditions to introduce amino groups .

A plausible route for the target compound could involve:

-

Step 1: Cyclization of 2,5-dihydroxybenzaldehyde with a propylamine derivative to form the benzopyran core.

-

Step 2: Selective nitration at the 5- and 8-positions, followed by catalytic hydrogenation to yield the diamine .

Challenges include regioselective functionalization and avoiding over-reduction of the aromatic ring.

Research Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Current methods for analogous compounds yield moderate efficiencies (61–92% ), necessitating catalyst screening.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.

-

Target Identification: High-throughput screening is needed to map receptor affinities.

Strategic Priorities

-

Collaborative Screening: Partnering with pharmaceutical databases to prioritize in vitro assays.

-

Derivatization: Introducing sulfonamide or acyl groups to modulate bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume